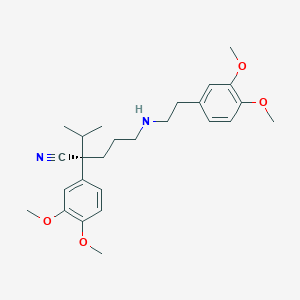

(S)-Norverapamil

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQNCPKPOLASS-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316755 | |

| Record name | (S)-Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123931-31-7 | |

| Record name | (S)-Norverapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123931-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norverapamil, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Norverapamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORVERAPAMIL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YAJ9077G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacokinetics of S Norverapamil: Enantioselective Disposition and Mechanistic Insights

Absorption Kinetics and Stereoselectivity

While verapamil (B1683045) is well absorbed orally, undergoing extensive hepatic first-pass metabolism, the absorption kinetics discussed in literature primarily pertain to the parent drug ptfarm.pldrugbank.comfda.govresearchgate.net. (S)-Norverapamil is primarily formed through the N-demethylation of verapamil, a process significantly mediated by cytochrome P450 enzymes, particularly CYP3A4 drugbank.commdpi.comresearchgate.netuni-saarland.deebi.ac.ukwikipedia.org. The formation of norverapamil (B1221204) enantiomers is influenced by the stereoselective metabolism of verapamil.

Following oral administration of racemic verapamil, the systemic bioavailability is significantly lower than the extent of absorption due to this first-pass effect ptfarm.pldrugbank.comfda.govresearchgate.net. The metabolism of verapamil is stereoselective, with the (S)-enantiomer of verapamil undergoing more rapid first-pass metabolism compared to the (R)-enantiomer ptfarm.pldrugbank.com. This stereoselective metabolism of the parent drug contributes to the observed plasma concentrations of the norverapamil enantiomers. Studies have indicated that norverapamil enantiomer concentrations in plasma can reach levels approximately equal to those of the parent drug enantiomers at steady-state fda.govfda.gov. While direct absorption kinetics of administered this compound are not extensively documented in the provided sources, its presence and levels in the systemic circulation are a direct consequence of the stereoselective metabolic fate of administered verapamil.

Distribution Dynamics and Tissue Partitioning

The distribution of this compound within the body is influenced by several factors, including plasma protein binding and partitioning into various tissues and blood components like red blood cells. Physiologically based pharmacokinetic (PBPK) models for verapamil and norverapamil incorporate enantioselective plasma protein binding and other distribution processes to describe their disposition mdpi.comresearchgate.netuni-saarland.de.

Enantioselective Plasma Protein Binding

Plasma protein binding is a critical determinant of drug distribution and clearance, and both verapamil and norverapamil exhibit enantioselective binding to plasma proteins ptfarm.plfda.govdrugbank.commdpi.comresearchgate.netuni-saarland.denih.gov. This stereoselectivity in protein binding affects the free fraction of each enantiomer available for distribution to tissues and interaction with elimination pathways.

Research indicates that verapamil is extensively bound to plasma proteins, including albumin and alpha-1 acid glycoprotein (B1211001) fda.govdrugs.comfda.govdrugbank.comfda.gov. Specifically for verapamil, (R)-verapamil shows higher binding to both albumin (94%) and alpha-1 acid glycoprotein (92%) compared to (S)-verapamil (88% and 86%, respectively) fda.govdrugs.comfda.govdrugbank.com. While specific binding percentages for this compound are not explicitly detailed in all sources, studies confirm that the plasma protein binding of norverapamil is also enantioselective ptfarm.plnih.gov.

The presence and nature of plasma components, particularly albumin, significantly influence the stereoselective binding of verapamil and its metabolite norverapamil nih.gov. Studies using isolated perfused rat livers have demonstrated that the type of serum albumin (e.g., human serum albumin vs. bovine serum albumin) can reverse the direction of stereoselectivity observed in the concentrations of verapamil enantiomers in the perfusate, which was associated with opposite stereoselectivity in the binding of norverapamil to these albumins nih.gov. This highlights the direct impact of specific plasma proteins on the enantioselective binding and, consequently, the disposition of this compound.

The stereoselectivity of plasma protein binding for verapamil and norverapamil can vary between species. Studies comparing human and rat plasma have revealed opposite stereoselectivity in the free fractions of both verapamil and norverapamil enantiomers nih.gov. In human plasma, the free fraction of the (S)-enantiomers of both verapamil and norverapamil is greater than that of the (R)-enantiomers ((S) > (R)) ptfarm.plnih.gov. Conversely, in rat plasma, the free fraction of the (R)-enantiomers is greater than that of the (S)-enantiomers ((R) > (S)) nih.gov. This species-specific difference in stereoselectivity of protein binding is a crucial factor influencing the comparative pharmacokinetics of this compound across different species nih.gov.

Here is a table summarizing the reported plasma protein binding stereoselectivity:

| Compound | Species | Stereoselectivity of Free Fraction | Reference |

| Verapamil | Human | (S) > (R) | ptfarm.plnih.gov |

| Verapamil | Rat | (R) > (S) | nih.gov |

| Norverapamil | Human | (S) > (R) | nih.gov |

| Norverapamil | Rat | (R) > (S) | nih.gov |

Red Blood Cell Distribution

The distribution of norverapamil enantiomers into RBCs has been shown to be stereoselective, and this stereoselectivity is significantly influenced by the presence of plasma proteins nih.govresearchgate.net. In buffer solutions without plasma, the distribution of norverapamil enantiomers into both human and rat RBCs was substantial and non-stereoselective nih.govresearchgate.net. However, in the presence of plasma, the RBC distribution of norverapamil became stereoselective nih.govresearchgate.net.

Interestingly, similar to plasma protein binding, the stereoselectivity of RBC distribution in the presence of plasma is species-specific and exhibits an opposite direction between humans and rats nih.gov. In human blood, the distribution of this compound into RBCs is greater than that of (R)-norverapamil ((S) > (R)) nih.gov. Conversely, in rat blood, the distribution of (R)-norverapamil into RBCs is greater than that of this compound ((R) > (S)) nih.gov. These findings suggest that the stereoselective plasma protein binding is a primary factor responsible for the apparent stereoselectivity observed in the RBC distribution of norverapamil nih.gov. The presence of plasma also leads to a reduction in the extent of RBC distribution for both norverapamil enantiomers nih.gov.

| Compound | Species | Plasma Presence | Stereoselectivity of RBC Distribution | Reference |

| Norverapamil | Human | No | Non-stereoselective | nih.govresearchgate.net |

| Norverapamil | Rat | No | Non-stereoselective | nih.govresearchgate.net |

| Norverapamil | Human | Yes | (S) > (R) | nih.gov |

| Norverapamil | Rat | Yes | (R) > (S) | nih.gov |

Impact of Plasma Protein Binding on Erythrocyte Distribution

Plasma protein binding plays a crucial role in the distribution of this compound, influencing its partitioning into erythrocytes. Studies have shown that the distribution of norverapamil enantiomers into red blood cells (RBCs) is stereoselective in the presence of plasma. researchgate.netnih.gov This stereoselectivity is attributed to stereoselective plasma protein binding. researchgate.netnih.gov

When plasma is present, the erythrocyte distribution of norverapamil enantiomers shows opposite stereoselectivity in humans (S > R) compared to rats (R > S). researchgate.netnih.gov The presence of plasma also leads to a reduction in the extent of RBC distribution for both norverapamil enantiomers and can result in nonlinearity in their RBC distribution. researchgate.netnih.gov

Plasma protein binding studies have revealed opposite stereoselectivity in the free fractions of norverapamil in human (S > R) and rat (R > S) plasma. researchgate.netnih.govresearchgate.net These findings suggest that stereoselective protein binding is responsible for the observed stereoselectivity in RBC distribution. researchgate.netnih.gov

Metabolism and Biotransformation Pathways

This compound is a major active metabolite of verapamil, formed primarily through N-demethylation. wikipedia.orgbrieflands.com Norverapamil itself undergoes further metabolism by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov

Cytochrome P450 Isoform Involvement

The metabolism of norverapamil involves several CYP isoforms, with varying degrees of contribution and stereoselectivity. researchgate.netnih.govnih.gov

CYP3A4 and CYP3A5 play a significant role in the metabolism of verapamil and its metabolites, including norverapamil. researchgate.netnih.govnih.govpharmgkb.org These isoforms are involved in the formation of norverapamil from verapamil, with CYP3A4 showing stereoselective preferences where this compound is the main product when S-verapamil is the substrate. pharmgkb.org CYP3A4 and CYP3A5 also mediate the further metabolism of norverapamil, particularly in the formation of the D-620 metabolite. researchgate.netnih.govnih.govpharmgkb.org Studies have shown that CYP3A4 and CYP3A5 readily form the D-620 metabolite from norverapamil, with generally a lower Km and higher Vmax for this compound compared to the R-enantiomer. researchgate.netnih.govnih.gov

CYP2C8 is another key enzyme involved in the metabolism of norverapamil. researchgate.netnih.govnih.govpharmgkb.org CYP2C8 can produce both the D-620 and PR-22 metabolites from norverapamil enantiomers. researchgate.netnih.gov There appears to be a marked stereoselective preference in this process, with this compound being predominantly metabolized to D-620 by CYP2C8, while R-norverapamil is primarily metabolized to PR-22. nih.govnih.gov CYP2C8 has been found to be much more active toward the metabolism of norverapamil compared to CYP3A4 or CYP3A5. nih.gov

While CYP3A4, CYP3A5, and CYP2C8 are the major players, other CYP isoforms contribute to the metabolism of verapamil and its metabolites to a minor extent. CYP2D6 and CYP2E1 have been implicated in the metabolic pathway of verapamil and norverapamil, albeit with minor contributions. drugbank.comnih.govnih.gov CYP1A2 has also been suggested to be involved in the N-demethylation of verapamil to norverapamil, although some studies indicate only a minor role or suggest verapamil acts as an inhibitor rather than a substrate for CYP1A2. pharmgkb.orgunesp.bramegroups.cntandfonline.compharmgkb.orgnih.govnih.gov

Here is a summary of the major CYP isoforms involved in the metabolism of this compound and the metabolites formed:

| CYP Isoform | Primary Reaction | Metabolites Formed from Norverapamil | Stereoselective Preference for this compound |

| CYP3A4 | Further Metabolism (e.g., O-demethylation) | D-620 | Higher Vmax compared to R-norverapamil researchgate.netnih.gov |

| CYP3A5 | Further Metabolism (e.g., O-demethylation) | D-620 | Higher Vmax compared to R-norverapamil researchgate.netnih.gov |

| CYP2C8 | Further Metabolism (e.g., O-demethylation, etc.) | D-620, PR-22 | Predominantly metabolized to D-620 nih.govnih.gov |

Note: This table focuses on the metabolism of norverapamil itself, not its formation from verapamil.

N-Demethylation Pathway

This compound is primarily formed from the N-demethylation of (S)-verapamil. mdpi.compharmgkb.orgdoi.org This metabolic step is primarily catalyzed by cytochrome P450 (CYP) enzymes, notably CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.govnih.govresearchgate.netcdnsciencepub.com While CYP3A5 appears to metabolize both (R)- and (S)-verapamil equally to form norverapamil, CYP3A4 exhibits stereoselective preferences. pharmgkb.org When (S)-verapamil is the substrate for CYP3A4, norverapamil is the main product, whereas D-617 is the predominant product when (R)-verapamil is the substrate. pharmgkb.org CYP1A2 may also play a minor role in the N-demethylation of verapamil to norverapamil. pharmgkb.orgresearchgate.net

Formation of Secondary Metabolites (e.g., D-620, PR-22)

This compound undergoes further metabolism by the cytochrome P450 system to form secondary metabolites. doi.orgnih.gov Two of these metabolites are D-620 and PR-22 (also known as D-715). nih.govcdnsciencepub.com The formation of D-620 from norverapamil is mediated by CYP3A4, CYP3A5, and CYP2C8. nih.govnih.gov There appears to be a preference for the formation of the (S)-D-620 metabolite, particularly with CYP3A5 and CYP2C8. nih.gov In contrast, the formation of PR-22 from norverapamil is primarily catalyzed by CYP2C8. nih.govnih.gov This process also exhibits stereoselectivity, with CYP2C8 metabolizing (R)-norverapamil to (R)-PR-22 to a much greater extent than this compound. nih.gov

Kinetic Parameters of Metabolism (K_m, V_max) and Stereoselective Differences

Studies investigating the metabolism of norverapamil enantiomers by different CYP isoforms have provided insights into the kinetic parameters (K_m and V_max) and stereoselective differences. For the formation of the D-620 metabolite, CYP3A4 and CYP3A5 generally show a lower K_m and higher V_max for this compound compared to (R)-norverapamil. nih.govnih.govresearchgate.net CYP2C8 also produces D-620 from norverapamil enantiomers, with a stereoselective preference for the (S)-enantiomer. nih.govnih.gov

For the formation of the PR-22 metabolite, CYP2C8 is the primary isoform involved. nih.govnih.gov In this case, CYP2C8 metabolizes (R)-norverapamil to (R)-PR-22 to a significantly greater extent than this compound, indicating a reversed stereoselective preference compared to D-620 formation. nih.gov

While specific K_m and V_max values for the metabolism of this compound by individual enzymes can vary depending on the study and experimental conditions, the data consistently indicate stereoselective differences in the metabolic rates and pathways compared to (R)-norverapamil.

First-Pass Metabolism and Systemic Availability of Enantiomers

Verapamil undergoes extensive first-pass metabolism in the liver and intestine, significantly reducing its oral bioavailability. drugbank.commdpi.comfda.govptfarm.pldoi.orgresearchgate.netnih.govfda.govnih.gov This first-pass metabolism is stereoselective, with the (S)-enantiomer of verapamil being cleared much faster than the (R)-enantiomer. drugbank.commdpi.comfda.govptfarm.plnih.govfda.govnih.gov

As a major metabolite of verapamil, norverapamil is formed during this first pass. mdpi.com Following oral administration of verapamil, norverapamil enantiomers can reach steady-state plasma concentrations approximately equal to or exceeding those of the parent drug enantiomers. mdpi.comfda.govcdnsciencepub.com For this compound, its systemic availability is influenced by both the stereoselective first-pass metabolism of its precursor, (S)-verapamil, and its own subsequent metabolism.

Studies have shown that the systemic availability of (S)-verapamil following oral administration is significantly lower than that of (R)-verapamil, ranging from approximately 13% after a single dose to 18% at steady-state in one study. drugbank.comfda.gov While specific systemic availability data solely for this compound are less commonly reported independently of verapamil, the high plasma concentrations of norverapamil enantiomers relative to verapamil enantiomers after oral administration suggest substantial formation during the first pass. mdpi.comfda.govcdnsciencepub.com The stereoselective metabolism of verapamil contributes to the plasma concentration ratio of (R)- to (S)-verapamil being higher after oral administration compared to intravenous administration. mdpi.comptfarm.pl

Elimination Processes

The elimination of this compound involves further metabolism and excretion of the parent metabolite and its secondary metabolites. Approximately 70% of an administered dose of verapamil is excreted as metabolites in the urine within 5 days, and 16% or more is excreted in the feces. drugbank.comfda.gov Only a small percentage (3-4%) of the administered verapamil is excreted unchanged in the urine. drugbank.comfda.gov Norverapamil and its metabolites can account for a notable fraction of the metabolites recovered in urine. nih.gov

Renal Clearance Mechanisms

Renal clearance plays a role in the elimination of norverapamil and its metabolites. While approximately 70% of the administered verapamil dose is excreted as metabolites in the urine, the specific renal clearance mechanisms for this compound itself are not as extensively detailed as for the parent drug. drugbank.comfda.govfda.gov Studies have indicated that tubular secretion may not be a major contributor to the renal excretion of norverapamil. psu.edu

Biliary Excretion

Biliary excretion contributes to the elimination of verapamil and its metabolites. drugbank.comfda.govresearchgate.net While the biliary excretion of unchanged verapamil appears to be negligible, metabolites, including those derived from norverapamil, are found in feces, indicating biliary elimination. drugbank.comfda.govresearchgate.nettandfonline.com The fractional formation of norverapamil and biliary excretion of verapamil based on fitted constants have been reported, suggesting that biliary excretion is a route for the elimination of verapamil-related compounds, including norverapamil and its metabolites. ebi.ac.ukresearchgate.net

Factors Influencing this compound Pharmacokinetics

Gender-Related Differences Gender can influence the pharmacokinetics of verapamil and its metabolite, norverapamil. Studies have investigated the effects of gender on the pharmacokinetic parameters of both compounds. While some studies on verapamil have shown shorter half-life and mean residence time in women compared to men, statistically significant differences in half-life, mean residence time, and time to reach maximum plasma concentration (Tmax) for norverapamil have also been observed between genders.ebi.ac.uknih.govThe ratios of the area under the plasma concentration-time curve (AUC) of norverapamil to verapamil have been reported to be significantly higher in women than in men.ebi.ac.uknih.govresearchgate.netThese observed gender differences in pharmacokinetics may be related to variations in the activity of drug-metabolizing enzymes like CYP3A4 or transporters like P-glycoprotein between men and women.ebi.ac.uknih.govresearchgate.netresearchgate.net

Here is a table summarizing potential gender-related pharmacokinetic differences for norverapamil:

| Pharmacokinetic Parameter | Observation in Women vs. Men (Relative) | Potential Contributing Factors |

| Half-life (t1/2) | Statistically significant differences observed ebi.ac.uknih.gov | CYP3A4 activity, P-glycoprotein activity ebi.ac.uknih.gov |

| Mean Residence Time (MRT) | Statistically significant differences observed ebi.ac.uknih.gov | CYP3A4 activity, P-glycoprotein activity ebi.ac.uknih.gov |

| Time to Cmax (Tmax) | Statistically significant differences observed ebi.ac.uknih.gov | Absorption rate, metabolism nih.gov |

| AUC Ratio (Norverapamil/Verapamil) | Significantly higher ebi.ac.uknih.govresearchgate.net | Higher CYP3A4 activity or lower P-glycoprotein activity in women ebi.ac.uknih.govresearchgate.net |

Pharmacodynamics and Molecular Mechanisms of Action

Calcium Channel Modulation

(S)-Norverapamil exerts its pharmacodynamic effects primarily through the modulation of calcium channels.

L-Type Calcium Channel Blocking Activity

This compound is recognized as an L-type calcium channel blocker. medchemexpress.eumedchemexpress.commedchemexpress.com These channels are crucial for the influx of calcium ions into cells, particularly in the heart and vascular smooth muscle. wikipedia.orgdrugbank.com By inhibiting L-type calcium channels, this compound reduces calcium influx, which in turn affects various physiological processes dependent on intracellular calcium concentrations. wikipedia.orgdrugbank.com This mechanism contributes to effects such as vasodilation, decreased myocardial contractility (negative inotropy), and slowing of electrical conduction through the atrioventricular (AV) node (negative dromotropy). wikipedia.org

Interaction with Membrane Transporters

This compound, like verapamil (B1683045), interacts with membrane transporters, notably P-glycoprotein (P-gp). wikipedia.org

P-Glycoprotein (P-gp) Interaction

Role as a P-gp Substrate and Inhibitor

Norverapamil (B1221204) has been identified as both a substrate for and an inhibitor of P-glycoprotein. wikipedia.orgmedchemexpress.commedchemexpress.comtandfonline.commedchemexpress.com Studies using cell monolayers expressing P-gp have shown that norverapamil can inhibit the efflux of known P-gp substrates like digoxin (B3395198) and vinblastine (B1199706) in a dose-dependent manner. nih.govcdnsciencepub.com This inhibitory effect is reported to be nonstereospecific for norverapamil. nih.gov The interaction as a substrate implies that P-gp can transport norverapamil itself. wikipedia.org

Mycobacterial Efflux Pump Inhibition (e.g., MmpS5L5)

This compound has demonstrated significant activity as an inhibitor of mycobacterial efflux pumps, a mechanism crucial for the intrinsic and acquired drug resistance observed in Mycobacterium tuberculosis (Mtb) pnas.orgnih.gov. Efflux pumps actively transport antimicrobial compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels researchgate.netasm.org.

A key target of this compound in Mtb is the MmpS5L5 efflux pump pnas.orgotago.ac.nznih.gov. Upregulation of MmpS5L5 is a predominant mechanism of resistance to certain anti-tubercular drugs, particularly Bedaquiline (B32110), often resulting from mutations that inactivate the transcriptional repressor Rv0678 pnas.orgotago.ac.nznih.gov. Studies indicate that this compound can inhibit the function of the MmpS5L5 pump pnas.orgotago.ac.nz. This inhibition is not attributed to disrupting the protonmotive force that powers MmpS5L5, suggesting a more direct interaction with the pump mechanism itself pnas.orgotago.ac.nz.

Reversal of Drug Tolerance in Mycobacterium tuberculosis

Drug tolerance in Mtb, a state where bacteria are poorly killed by drugs despite having susceptible minimum inhibitory concentrations (MICs), is a significant barrier to effective tuberculosis treatment and contributes to the need for lengthy treatment regimens nih.govnih.gov. Efflux pumps, including Rv1258c (Tap), have been implicated in mediating this tolerance, particularly in the intracellular environment of macrophages nih.govresearchgate.netnih.gov.

This compound has been shown to be effective at inhibiting macrophage-induced drug tolerance in Mtb nih.govresearchgate.netnih.gov. This effect is comparable to that of racemic Verapamil and its R-enantiomer, despite this compound having substantially less calcium channel blocking activity nih.govnih.gov. This suggests that the reversal of tolerance by this compound is largely independent of its calcium channel effects nih.gov.

Potentiation of Anti-tubercular Drug Efficacy (e.g., Bedaquiline, Rifampicin)

The inhibition of efflux pumps by this compound leads to increased intracellular concentrations of co-administered anti-tubercular drugs, thereby potentiating their efficacy pnas.orgasm.orgotago.ac.nznih.gov. This potentiation has been observed for several key anti-TB agents.

Specifically, this compound has been shown to potentiate the activity of Bedaquiline and its derivatives pnas.orgotago.ac.nznih.govbiorxiv.org. This is particularly relevant in the context of emerging Bedaquiline resistance mediated by MmpS5L5 upregulation pnas.orgotago.ac.nznih.gov. This compound's ability to inhibit MmpS5L5 helps restore susceptibility to Bedaquiline in resistant strains pnas.orgotago.ac.nz.

Furthermore, this compound has demonstrated similar efficacy to racemic Verapamil in inhibiting the efflux of Rifampicin (B610482) and potentiating its activity against Mtb pnas.orgnih.govnih.govnih.gov. This effect is linked to the inhibition of efflux pumps involved in Rifampicin transport pnas.orgasm.org.

Research findings on the potentiation of anti-tubercular drugs by Norverapamil (including the S-enantiomer's contribution) highlight its potential as an adjunctive therapy. While specific quantitative data solely for this compound's potentiation effect (e.g., fold change in MICs) were not consistently detailed for various drugs across the provided snippets, the qualitative finding of potentiation is clearly established.

Other Receptor and Ion Channel Interactions

While primarily recognized as a metabolite with reduced calcium channel activity compared to Verapamil, this compound may interact with other receptors and ion channels. However, detailed information specifically on this compound's interaction with beta-adrenergic receptors and potassium channels (such as TREK channels or A-type potassium currents) in the context of the provided search results is limited compared to its well-documented efflux pump inhibitory activity.

Cellular and Subcellular Effects

Beyond its direct molecular interactions, this compound exhibits cellular and subcellular effects, particularly in the context of mycobacterial infections. This compound has been shown to inhibit the intracellular growth of Mtb within macrophages, even in the absence of other antibiotics nih.govnih.gov. This effect is linked to its ability to inhibit bacterial efflux pumps, which are induced upon macrophage infection and contribute to intracellular drug tolerance and growth nih.govresearchgate.netnih.gov. By inhibiting these pumps, this compound can prevent the bacteria from effectively extruding antimicrobial compounds or other host-derived inhibitory molecules, thereby impairing their intracellular survival and growth nih.govnih.gov.

Inhibition of M. tuberculosis-Specific T-Cell Expansion

Studies have investigated the impact of norverapamil on the adaptive immune response to M. tuberculosis, specifically on the expansion of M. tuberculosis-specific T cells. Research using peripheral blood mononuclear cells (PBMCs) from individuals with positive tuberculosis skin tests has shown that both verapamil and norverapamil can inhibit the expansion of M. tuberculosis-specific T cells asm.orgnih.govnih.govasm.orgresearchgate.net. This effect was observed at relatively low concentrations of the compounds nih.govresearchgate.net.

Data from these studies indicates a dose-dependent inhibition of T-cell expansion. For example, one study measured the effect of different concentrations of verapamil and norverapamil on the expansion of CD3+ T cells stimulated with M. tuberculosis whole-cell lysate over 7 days nih.govresearchgate.net. The results demonstrated that increasing concentrations of both compounds led to a decrease in T-cell proliferation nih.govresearchgate.net.

While verapamil and norverapamil showed this inhibitory effect, some newly developed verapamil analogs were found to inhibit intracellular M. tuberculosis replication at concentrations that did not affect M. tuberculosis-specific T cell expansion, suggesting that these two effects can be dissociated asm.orgnih.govnih.gov.

Effects on Macrophage-Induced Drug Tolerance

This compound has been shown to be effective in reversing macrophage-induced drug tolerance in M. tuberculosis nih.govnih.govmedchemexpress.compsu.edu. This tolerance, which develops when mycobacteria reside within macrophages, is often mediated by bacterial efflux pumps nih.govresearchgate.netpnas.orgnih.govmedrxiv.org.

Research indicates that norverapamil inhibits bacterial efflux pumps, such as the MmpS5-MmpL5 system, which are implicated in resistance to several anti-tubercular drugs, including bedaquiline and rifampicin pnas.orgresearchgate.netpnas.orgcam.ac.ukpnas.orgnih.govbiorxiv.org. Studies have demonstrated that norverapamil can potentiate the activity of drugs like bedaquiline and its derivatives in a dose-dependent manner, with similar potency to verapamil pnas.orgpnas.orgbiorxiv.org. This effect is attributed to its ability to inhibit drug efflux from the bacterial cells pnas.orgresearchgate.netpnas.orgpnas.orgnih.govbiorxiv.org.

Importantly, the ability of norverapamil to inhibit macrophage-induced drug tolerance and bacterial efflux appears to be largely independent of its calcium channel blocking activity nih.govresearchgate.netpnas.orgnih.gov. Studies comparing verapamil derivatives with reduced calcium channel activity, including norverapamil, have shown similar efficacy in inhibiting macrophage-induced drug tolerance as the parent compound nih.govpnas.orgnih.govpsu.edu.

Data on the effects of norverapamil on macrophage-induced drug tolerance often involves measuring the survival of M. tuberculosis within macrophages when exposed to anti-tubercular drugs in the presence or absence of norverapamil nih.govnih.govpsu.edu. These studies typically show a reduction in bacterial survival or an increase in the efficacy of the co-administered anti-tubercular drug when norverapamil is present nih.govnih.govpsu.edu.

Influence on Cellular Calcium Homeostasis

While verapamil is a known L-type calcium channel blocker, its metabolite norverapamil is reported to have greatly reduced calcium channel inhibitory activity pnas.orgnih.govresearchgate.netmedchemexpress.commedrxiv.orgnih.govbiorxiv.orgebi.ac.uk. The cardiovascular activity of norverapamil is estimated to be approximately 20% of that of verapamil fda.govdrugbank.com.

Despite this reduced activity, norverapamil can still influence cellular calcium homeostasis, although its primary mechanisms in the context of M. tuberculosis infection appear to be independent of significant calcium channel blockade nih.govresearchgate.netpnas.orgnih.gov. The precise influence of this compound specifically on host or bacterial calcium homeostasis in the context of M. tuberculosis infection, beyond its general classification as a metabolite of a calcium channel blocker, is an area where further detailed research findings would be beneficial. Some research suggests that while verapamil can influence intracellular calcium signaling in macrophages, its antimycobacterial effects may not directly involve macrophage activation or autophagy induction, pathways that can be influenced by calcium asm.orgnih.govnih.govresearchgate.net.

Drug Drug Interactions Mediated by S Norverapamil

Cytochrome P450 Enzyme Inhibition

(S)-Norverapamil is recognized as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast number of therapeutic agents. clinpgx.orgnih.gov This inhibition is stereoselective, with the S-isomers of both verapamil (B1683045) and norverapamil (B1221204) demonstrating greater potency than their corresponding R-isomers. nih.gov

The inhibition of CYP3A4 by this compound is not merely competitive but occurs through mechanism-based inactivation. nih.govresearchgate.netresearchgate.net This process, also known as suicide inhibition, involves the enzymatic conversion of this compound into a reactive metabolite by CYP3A4. nih.govresearchgate.net This metabolite then forms a stable, metabolic-intermediate complex (MIC) with the heme iron of the cytochrome P450 enzyme. researchgate.netnih.gov This binding is essentially irreversible and results in the destruction of the CYP3A4 molecule, thereby depleting the available enzyme pool until new enzyme can be synthesized. nih.govresearchgate.net

Studies using cDNA-expressed CYP3A4 have quantified the kinetics of this inactivation. For racemic norverapamil, the inactivation parameters kinact (the maximal rate of inactivation) and KI (the concentration of inactivator that gives half-maximal inactivation rate) have been determined, demonstrating a time- and concentration-dependent inhibition of the enzyme. researchgate.netnih.gov Further research has shown that norverapamil causes a more significant time-dependent inhibition of CYP3A4 (80% inhibition at 50 µM) compared to its effect on the related isoform, CYP3A5 (30% inhibition at 50 µM). nih.gov

Research has consistently shown that the S-enantiomers of verapamil and its metabolites are more potent CYP3A4 inhibitors than the R-enantiomers. nih.gov The inactivation potency, often expressed as the ratio of kinact/KI, establishes a clear order of inhibitory strength. Studies have ranked the potency of verapamil and its metabolites as follows: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil. researchgate.netnih.gov This indicates that this compound is the most powerful mechanism-based inactivator of CYP3A4 among these related compounds.

| Compound | kinact (min-1) | KI (µM) | Inactivation Potency Ranking |

|---|---|---|---|

| S-Verapamil | 0.64 | 2.97 | 2 |

| R-Verapamil | 0.39 | 6.46 | 4 |

| (+/-)-Norverapamil | 1.12 | 5.89 | N/A |

| S-Norverapamil | Data not isolated, but ranked highest | Data not isolated, but ranked highest | 1 (Most Potent) |

| R-Norverapamil | Data not isolated, but ranked lower than S-enantiomer | Data not isolated, but ranked lower than S-enantiomer | 3 |

The potent inactivation of CYP3A4 by this compound has significant clinical implications for drugs that are substrates of this enzyme. When CYP3A4 is inhibited, the metabolism of these co-administered drugs is decreased, leading to higher plasma concentrations and increased risk of toxicity. amazonaws.com

Midazolam, a sensitive CYP3A4 substrate, is a well-established probe for assessing such interactions. researchgate.netmdpi.com Pharmacokinetic models predict that the mechanism-based inhibition by verapamil and its metabolites can substantially increase the area under the curve (AUC) of midazolam. researchgate.netnih.gov Predictions suggest that for a drug like midazolam, which undergoes extensive intestinal wall metabolism by CYP3A4, the oral AUC could increase by 3.2- to 4.5-fold when co-administered with verapamil. researchgate.netnih.gov These predictive models, which account for the auto-inhibition by verapamil and norverapamil, have successfully forecasted DDIs with other CYP3A substrates, including simvastatin (B1681759) and cyclosporine A. nih.gov

P-Glycoprotein Inhibition and Clinical Relevance

In addition to its effects on metabolic enzymes, this compound is also a potent inhibitor of P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter that plays a crucial role in drug absorption and disposition. nih.govclinpgx.orgnih.gov This inhibition is non-competitive and, unlike its effects on CYP3A4, appears to be non-stereospecific. nih.govariel.ac.ilresearchgate.net

The clinical relevance of P-gp inhibition by norverapamil is clearly demonstrated by its interaction with digoxin (B3395198). Digoxin is a well-known P-gp substrate, and its renal clearance is partly mediated by P-gp-dependent tubular secretion. unil.ch

Studies have shown that norverapamil potently inhibits P-gp-mediated digoxin transport. nih.gov This leads to a reduction in the renal excretion of digoxin, causing its serum concentrations to rise significantly. nih.gov In one study, co-administration of verapamil (the parent drug of norverapamil) led to an increase in mean serum digoxin levels from 0.76 ng/ml to 1.31 ng/ml. nih.gov This effect was attributed to a significant decrease in renal digoxin clearance. nih.gov While some investigations have noted a slight increase in digitoxin (B75463) (a related cardiac glycoside) plasma concentrations, the effect is considered less pronounced than that observed with digoxin. nih.gov

| Compound | IC50 for Digoxin Transport Inhibition (µM) |

|---|---|

| Norverapamil | 0.3 |

| Verapamil | 1.1 |

| D-703 | 1.6 |

| D-617 | > 100 (No inhibition) |

| D-620 | > 100 (No inhibition) |

The inhibitory effect of this compound on P-gp extends to other substrates of this transporter. For example, norverapamil has been shown to inhibit the P-gp-mediated transport of the anticancer agent vinblastine (B1199706) in a dose-dependent manner. ariel.ac.ilresearchgate.net This suggests that norverapamil could potentially reverse P-gp-mediated multidrug resistance in cancer chemotherapy. ariel.ac.ilresearchgate.net

While midazolam is primarily known as a CYP3A4 substrate, some drugs can be substrates for both CYP3A4 and P-gp. researchgate.net The DDI between verapamil and midazolam is predominantly driven by the potent, mechanism-based inactivation of CYP3A4 by verapamil and its metabolites, including this compound. nih.govresearchgate.netnih.gov The contribution of P-gp inhibition to this specific interaction is considered secondary to the profound effect on metabolic clearance.

Prediction of Drug-Drug Interactions Using Pharmacokinetic Models

The potential for this compound to cause drug-drug interactions (DDIs) can be quantitatively predicted using sophisticated pharmacokinetic (PK) models. These models integrate in vitro experimental data with physiological parameters to simulate the effects of this compound on the pharmacokinetics of other drugs, known as "victim" drugs. The primary modeling approaches include mechanistic static models and more complex, dynamic physiologically based pharmacokinetic (PBPK) models.

These predictive models are crucial tools in drug development and clinical pharmacology, helping to anticipate the risk and magnitude of DDIs. springermedizin.de They can inform decisions about the need for clinical DDI studies, potentially supporting study waivers, and provide guidance for dose adjustments when co-administration of interacting drugs is necessary. springermedizin.de

A key development in this area is the creation of mechanistic, enantioselective, whole-body PBPK models that specifically account for the distinct properties of the R- and S-enantiomers of both verapamil and norverapamil. nih.govnih.gov These models represent a significant advancement as they incorporate the stereospecific nature of the metabolism and inhibitory effects of these compounds.

Mechanistic Static Models

Mechanistic static models offer a straightforward approach to estimate the potential for DDIs based on fundamental pharmacokinetic principles. These models use algebraic equations to predict the change in the area under the plasma concentration-time curve (AUC) of a victim drug. The prediction relies on the concentration of the inhibitor, in this case this compound, and its inhibition or inactivation potency (Kᵢ and kᵢₙₐ꜀ₜ).

For mechanism-based inhibitors like this compound, the model incorporates the time- and concentration-dependent inactivation of metabolic enzymes such as Cytochrome P450 3A4 (CYP3A4). nih.gov A mechanism-based pharmacokinetic model predicted that repeated oral administration of verapamil could increase the oral AUC of a CYP3A substrate by 1.6- to 2.2-fold. nih.gov For a drug like midazolam, which undergoes extensive metabolism in the intestinal wall, the predicted increase in oral AUC was even higher, ranging from 3.2- to 4.5-fold. nih.gov These predictions align well with observed in vivo DDI data, suggesting the model's utility. nih.gov

Research has determined the kinetic parameters for CYP3A4 inactivation by this compound and other related compounds. Based on the ratio of kᵢₙₐ꜀ₜ to Kᵢ, the potency of inactivation was found to be in the order of S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617. nih.gov

| Compound | kᵢₙₐ꜀ₜ (min⁻¹) | Kᵢ (μM) |

|---|---|---|

| R-Verapamil | 0.39 | 6.46 |

| S-Verapamil | 0.64 | 2.97 |

| (+/-)-Norverapamil | 1.12 | 5.89 |

| D617 | 0.07 | 7.93 |

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models represent a more advanced, dynamic approach to DDI prediction. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in a virtual human by constructing a series of compartments representing different organs and tissues interconnected by blood flow.

A mechanistic, whole-body PBPK model has been developed to specifically investigate and predict DDIs involving verapamil and its metabolites, including this compound. nih.govnih.gov This model was built using data from 45 clinical studies and established in the PK-Sim® software platform. nih.govnih.govresearchgate.net

Key features of this enantioselective PBPK model include:

Separate representation of R- and S-enantiomers of both verapamil and norverapamil. nih.govnih.govresearchgate.net

Enantioselective processes such as plasma protein binding and metabolism by CYP3A4. nih.govresearchgate.net

Mechanism-based inactivation of CYP3A4 by all four entities (R-verapamil, S-verapamil, R-norverapamil, and S-norverapamil), incorporating in vitro data. nih.govresearchgate.net This process involves the irreversible destruction of the CYP3A4 enzyme, which depletes the enzyme pool until new synthesis occurs. nih.govresearchgate.netresearchgate.net

Non-competitive inhibition of P-glycoprotein (Pgp) by the verapamil and norverapamil enantiomers. nih.gov

The predictive performance of this PBPK model was rigorously evaluated by simulating DDIs between verapamil and several other drugs. The model successfully predicted the interaction with the CYP3A4 substrate midazolam and the Pgp substrate digoxin. nih.govnih.gov The results showed excellent correlation, with 21 out of 22 predicted DDI AUC or Cₜₑₒᵤ‰ₕ ratios falling within 1.5-fold of the clinically observed values. nih.govnih.govresearchgate.net

| Victim Drug | Primary Interaction Mechanism | Predicted AUC Ratio | Observed AUC Ratio |

|---|---|---|---|

| Midazolam | CYP3A4 Inhibition | ~2.9 | 2.9 |

| Digoxin | Pgp Inhibition | ~1.5 | 1.5 |

This validated PBPK model serves as a powerful tool to support model-informed drug discovery and development. nih.gov It allows for the dynamic computation of the impact of perpetrators like this compound on victim drugs, providing quantitative predictions that can be used for regulatory submissions and to guide clinical practice. nih.gov

Analytical Methodologies for S Norverapamil Quantification and Stereoselective Analysis

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS), are widely used for the analysis of norverapamil (B1221204) and its enantiomers. Gas Chromatography (GC) has also seen some application.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection (FLD) is a sensitive method for the determination of verapamil (B1683045) and norverapamil in biological fluids like plasma researchgate.netcapes.gov.brcore.ac.uk. This detection method offers good sensitivity, which is advantageous for quantifying analytes present at low concentrations.

Several HPLC-FLD methods have been reported for the simultaneous determination of verapamil and norverapamil. These methods often involve sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from complex biological matrices researchgate.netcore.ac.ukresearchgate.net.

For instance, a validated HPLC method utilizing fluorescence detection for the simultaneous determination of verapamil and norverapamil in human plasma achieved limits of detection of 0.924 ng/mL for verapamil and 0.030 ng/mL for norverapamil, with corresponding limits of quantification of 3.080 ng/mL and 1.001 ng/mL in the extract, equivalent to 1.232 ng/mL and 0.4 ng/mL in plasma, respectively researchgate.net. The method demonstrated good precision and a rapid separation time of approximately 8 minutes researchgate.net.

Another study aimed to develop a simple, sensitive, and accurate HPLC method for the simultaneous determination of verapamil and norverapamil enantiomers in human plasma using a fluorescence detector with excitation and emission wavelengths set at 280 nm and 315 nm, respectively capes.gov.br. Chromatographic separation was achieved using a Chiralcel® OD-RH column capes.gov.br.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

LC-MS-MS is a powerful technique offering high selectivity and sensitivity, making it particularly suitable for the quantification of analytes in complex biological matrices and for stereoselective analysis capes.gov.brnih.gov. The tandem mass spectrometry detection allows for the selective detection of target compounds based on their mass-to-charge ratio and fragmentation patterns, even in the presence of co-eluting substances capes.gov.br.

A simple, selective, and high-throughput LC-MS-MS method has been developed and validated for the simultaneous quantification of (R)- and (S)-enantiomers of verapamil and norverapamil in human plasma researchgate.netnih.gov. This method involved liquid-liquid extraction from plasma samples and separation on a Chiralcel OD-RH analytical column researchgate.netnih.gov. The mobile phase consisted of 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) researchgate.netnih.gov. Detection was performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion modes researchgate.netnih.gov. This method was validated over a concentration range of 1.0-250.0 ng/mL for all four analytes, with absolute recoveries ranging from 91.1 to 108.1% nih.gov.

Another stereoselective bioanalytical method using LC-ESI-MS/MS in Selected Reaction Monitoring (SRM) mode employed a Chiral-AGP® stationary phase for the chiral separation of verapamil and norverapamil enantiomers capes.gov.br. This approach allowed for higher detection sensitivity compared to some methods based on fluorescence detection capes.gov.br. The enantiomers of verapamil and norverapamil could be quantified at levels down to 50 pg and 60 pg per 500 µL plasma sample, respectively capes.gov.br.

Microflow LC-MS/MS systems have also been explored to enhance sensitivity for the analysis of verapamil and nor-verapamil in ultra-small volume plasma samples shimadzu.comlcms.cz. This technique showed increased signal intensity compared to semi-microflow methods shimadzu.comlcms.cz.

Gas Chromatography (GC) Applications

While HPLC and LC-MS-MS are more commonly reported for norverapamil analysis, Gas Chromatography (GC) has also been applied, particularly with nitrogen-selective detection nih.gov. GC methods often require derivatization of the analytes to make them volatile and thermally stable.

A GC procedure for the determination of verapamil and norverapamil in serum involved extraction steps followed by analysis with a nitrogen-selective detector nih.gov. The method showed a linear relationship between concentration and instrument response over a range of 50 µg/L to 5 mg/L nih.gov.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a promising alternative technique for the analysis of chiral compounds, offering advantages such as reduced reagent consumption, high efficiency, and small sample volume requirements ptfarm.pl.

Chiral Capillary Zone Electrophoresis (CZE) for Enantiomeric Separation

Chiral Capillary Zone Electrophoresis (CZE) is particularly well-suited for the enantiomeric separation of chiral drugs like norverapamil ptfarm.plebi.ac.uknih.govnih.gov. This technique typically involves adding a chiral selector to the background electrolyte (BGE) to induce differential migration of the enantiomers ptfarm.plnih.govmdpi.com.

A stereospecific CZE method was developed for the determination of verapamil and norverapamil enantiomers in human plasma ptfarm.plnih.gov. Optimal separation was achieved using heptakis 2,3,6-tri-O-methyl-β-CD as the chiral selector in a phosphate (B84403) buffer at pH 2.5 ptfarm.pl. The method demonstrated linearity over a range of 0.25-10 µg/mL for norverapamil enantiomer concentrations, with detection and quantification limits of 0.1 µg/mL and 0.2 µg/mL, respectively ptfarm.pl. Recovery of the enantiomers from plasma ranged from 91-103% ptfarm.pl.

Another CZE method for the simultaneous determination of verapamil and norverapamil enantiomers in plasma utilized trimethyl-beta-cyclodextrin (B25662) as the chiral selector in a pH 2.5 phosphate buffer nih.gov. Good separation was achieved with migration times less than 12 minutes nih.gov. The method showed a linear range from 2.50 ng/mL to 300.0 ng/mL nih.gov.

Chiral Separation Strategies

Achieving effective chiral separation of (S)-norverapamil from its (R)-enantiomer is a critical aspect of its analysis. This is typically accomplished by employing chiral stationary phases in chromatography or chiral selectors in capillary electrophoresis.

In HPLC, chiral stationary phases (CSPs) are widely used. Examples include polysaccharide-based phases like Chiralcel OD-RH and Chiral-AGP® ebi.ac.ukresearchgate.netcapes.gov.brcapes.gov.brnih.gov. The choice of mobile phase composition, including the organic modifier, buffer pH, and additives, is crucial for optimizing enantioselectivity and resolution capes.gov.brnih.govmdpi.comnih.gov. For instance, a mobile phase of 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) on a Chiralcel OD-RH column provided resolution factors of 1.4 and 1.9 for verapamil and norverapamil enantiomers, respectively nih.gov. Using a Chiral-AGP column, a high buffer pH was found to favor enantioselectivity nih.gov.

In CE, chiral selectors added to the BGE facilitate enantioseparation. Cyclodextrins, such as trimethyl-beta-cyclodextrin and heptakis 2,3,6-tri-O-methyl-β-CD, are common chiral selectors used for the separation of verapamil and norverapamil enantiomers ptfarm.plnih.govmdpi.com. The concentration and type of cyclodextrin, as well as the pH and composition of the BGE, significantly influence the separation efficiency ptfarm.plmdpi.com.

Data from research findings illustrating the performance of these methods are presented in the table below.

| Analytical Technique | Stationary Phase/Chiral Selector | Mobile Phase/BGE Composition | Detection Method | Sample Matrix | LOD/LOQ | Resolution/Separation | Reference |

| HPLC | Chiralcel® OD-RH | 30 mM hexafluorophosphate (B91526) and acetonitrile (B52724) (66:34, v/v, pH 4.6) | Fluorescence | Human plasma | LOD: 10 ng/mL (for each enantiomer) | Simultaneous separation of enantiomers | capes.gov.br |

| HPLC | Chiralcel OD-RH (150 × 4.6 mm, 5 µm) | 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) | LC-MS-MS | Human plasma | 1.0-250.0 ng/mL (linear range) | Resolution factors: 1.4 (verapamil), 1.9 (norverapamil) for (R)- and (S)-enantiomers | nih.gov |

| LC-MS-MS | Chiral-AGP® | Aqueous ammonium (B1175870) acetate (B1210297) pH 7.4 + acetonitrile | LC-ESI-MS/MS | Human plasma | Quantification down to 60 pg/500 µL sample | Stereoselective separation | capes.gov.br |

| GC | Not specified | Not applicable (Gas phase) | Nitrogen-selective | Serum | 50 µg/L - 5 mg/L (linear range) | Separation of verapamil and norverapamil | nih.gov |

| CZE | Heptakis 2,3,6-tri-O-methyl-β-CD | Phosphate buffer, pH 2.5 | Not specified | Human plasma | LOD: 0.1 µg/mL, LOQ: 0.2 µg/mL | Complete separation of enantiomers, RS = 5.4-6.6 | ptfarm.pl |

| CZE | Trimethyl-beta-cyclodextrin | pH 2.5, 60 mmol/L phosphate buffer + 60 mmol/L CD | UV (200 nm) | Plasma | Linear range: 2.50-300.0 ng/mL | Migration times < 12 min | nih.gov |

Chiral Stationary Phases (e.g., Chiralcel OD-RH, Chiral-AGP)

Chiral stationary phases (CSPs) are essential components in the stereoselective analysis of this compound by HPLC. These phases are designed to interact differently with the enantiomers, leading to their separation.

Chiralcel OD-RH: This is a polysaccharide-based CSP, specifically cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, designed for reversed-phase HPLC applications hplc.euchiraltech.com. It has been successfully utilized for the simultaneous enantiomeric separation of verapamil and its metabolites, including norverapamil, in human plasma researchgate.netcapes.gov.broup.com. Studies have shown that using a Chiralcel OD-RH column can achieve resolution factors of 1.9 for the (R)- and (S)-enantiomers of norverapamil oup.com.

Chiral-AGP: This CSP is based on α1-acid glycoprotein (B1211001) immobilized on silica mdpi.comglobalresearchonline.net. It has also been employed for the enantiomeric separation of verapamil and norverapamil in human plasma mdpi.comcapes.gov.brnih.govresearchgate.netnih.gov. Some methods using Chiral-AGP may require pre-analytical derivatization, such as acetylation of norverapamil, to improve separation and avoid peak overlapping mdpi.com.

The choice of CSP depends on the specific requirements of the analysis, including the matrix, the desired resolution, and compatibility with the detection method.

Optimization of Mobile Phase Composition

The composition of the mobile phase is critical for achieving optimal enantioseparation and chromatographic performance when using CSPs. Optimization studies typically involve adjusting parameters such as buffer pH, the type and concentration of organic modifiers, and the addition of additives.

For polysaccharide-based CSPs like Chiralcel OD-RH, common mobile phases in reversed-phase mode involve mixtures of water or aqueous buffers with organic solvents like acetonitrile or methanol (B129727) researchgate.nethplc.eucapes.gov.br. For instance, a mobile phase consisting of 30 mM hexafluorophosphate and acetonitrile (66:34, v/v, pH 4.6) has been reported for separating verapamil and norverapamil enantiomers on a Chiralcel OD-RH column researchgate.netcapes.gov.br.

When using protein-based CSPs like Chiral-AGP, mobile phases often consist of phosphate buffers at specific pH values mixed with organic modifiers like acetonitrile mdpi.comglobalresearchonline.netcapes.gov.br. Studies have shown that a high buffer pH can favor enantioselectivity on Chiral-AGP columns capes.gov.br. The concentration of the organic modifier is a critical factor, influencing both enantioselectivity and the separation between different compounds mdpi.comcapes.gov.br.

Optimization aims to achieve adequate resolution between the enantiomers and other potential interfering substances within a reasonable run time researchgate.netmdpi.com.

Method Validation Parameters in Bioanalytical Studies

Validation of bioanalytical methods for quantifying this compound in biological matrices is essential to ensure the reliability and accuracy of the data generated for studies such as pharmacokinetics ajpsonline.comnih.goveuropa.eubiopharmaservices.com. Regulatory guidelines, such as those from the FDA and EMA, provide recommendations for method validation researchgate.netajpsonline.comnih.goveuropa.euau.dkeuropa.eufda.govcelegence.commdpi.com. Key validation parameters include sensitivity, specificity, accuracy, precision, linearity, recovery, and stability ajpsonline.comnih.goveuropa.eunih.gov.

Sensitivity and Specificity

Sensitivity: This refers to the ability of the method to detect and quantify the analyte at low concentrations. The lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision ajpsonline.comnih.govau.dk. Reported LLOQ values for norverapamil enantiomers in human plasma have been as low as 10 ng/mL using HPLC with fluorescence detection researchgate.netcapes.gov.br. More sensitive methods, such as those employing LC-MS/MS, can achieve even lower detection limits, with some methods for verapamil and norverapamil enantiomers reporting LLOQs of 1.0 ng/mL ebi.ac.ukoup.com. The analyte response at the LLOQ should typically be at least five times the blank response ajpsonline.comau.dk.

Specificity: Specificity (or selectivity) is the ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix, such as endogenous substances, metabolites, and potential impurities ajpsonline.comnih.goveuropa.eunih.gov. For stereoselective methods, this includes the ability to distinguish between the (S)- and (R)-enantiomers of norverapamil researchgate.netcapes.gov.broup.com. Method validation involves testing blank matrix samples to ensure no significant interference at the retention time of the analyte au.dk.

Accuracy and Precision

Accuracy: Accuracy is the closeness of the measured value to the true concentration of the analyte in the sample ajpsonline.comnih.govau.dkfda.gov. It is typically assessed by analyzing quality control (QC) samples prepared at different concentrations within the expected range ajpsonline.comnih.govau.dk. The mean measured concentration should generally be within ±15% of the nominal concentration, except at the LLOQ, where ±20% may be acceptable ajpsonline.comnih.govau.dkcelegence.com.

Precision: Precision is a measure of the agreement among individual test results when the method is applied repeatedly to replicate samples of a homogeneous matrix ajpsonline.comnih.govau.dk. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) ajpsonline.comau.dk. Both intra-day (within a single analytical run) and inter-day (between different analytical runs on different days) precision should be evaluated ajpsonline.comnih.govau.dk. The precision should typically be within ±15% (CV or RSD), except at the LLOQ, where ±20% may be acceptable ajpsonline.comnih.govau.dk.

Data from validation studies provide quantitative measures of accuracy and precision across the validated concentration range researchgate.netcapes.gov.br.

Linearity and Recovery

Linearity: Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range ajpsonline.comnih.gov. A calibration curve is constructed using a series of standards at different concentrations in the biological matrix ajpsonline.comnih.govau.dk. The relationship between the analyte response and concentration is typically evaluated using linear regression analysis, with a correlation coefficient (r or r²) of 0.99 or greater generally considered acceptable researchgate.netajpsonline.comresearchgate.net. The linear range should encompass the concentrations expected in study samples ajpsonline.comnih.gov.

Recovery: Recovery refers to the efficiency of the sample preparation method in extracting the analyte from the biological matrix researchgate.netajpsonline.comnih.govfda.gov. It is determined by comparing the analytical results of extracted samples with those of unextracted standards at the same concentration ajpsonline.comfda.gov. While recovery does not need to be 100%, it should be consistent, precise, and reproducible across the concentration range ajpsonline.comfda.gov. Reported recovery values for norverapamil in plasma have varied depending on the extraction method used researchgate.netcapes.gov.brresearchgate.net.

Stability Considerations

Assessing the stability of this compound in the biological matrix under various storage and handling conditions is a critical part of method validation nih.goveuropa.eubiopharmaservices.comeuropa.eucelegence.comnih.gov. Stability tests evaluate the potential degradation of the analyte over time and under different environmental conditions that samples may encounter during collection, processing, storage, and analysis.

Key stability studies include:

Freeze-Thaw Stability: Evaluates the stability of the analyte after multiple freeze-thaw cycles nih.goveuropa.eunih.gov.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte at room temperature for the expected duration of sample handling and preparation nih.goveuropa.eucelegence.com.

Long-Term Stability: Determines the stability of the analyte when stored at the intended long-term storage temperature (e.g., -20°C or -70°C) for a period at least as long as the expected storage duration of study samples nih.goveuropa.eucelegence.com.

Processed Sample Stability: Evaluates the stability of the analyte in the prepared extract solution, including stability in the autosampler nih.goveuropa.eu.

Stability is typically assessed by analyzing QC samples stored under the specific conditions and comparing the results to freshly prepared samples or nominal concentrations europa.eucelegence.com. The mean concentration at each level should generally be within ±15% of the nominal concentration europa.eucelegence.com. Studies have indicated that norverapamil enantiomers in human plasma can be stable for at least three months when stored at -20°C researchgate.netcapes.gov.br.

Preclinical and Clinical Research Applications

Studies in In Vitro Systems

In vitro studies have been instrumental in elucidating the metabolic fate of verapamil (B1683045) and the formation and subsequent metabolism of its major metabolite, norverapamil (B1221204), including the (S)-enantiomer. These systems provide controlled environments to investigate enzymatic reactions and potential drug interactions.

Human Liver Microsomes and Expressed P450 Systems

Studies utilizing pooled human liver microsomes and cDNA-expressed human CYP isoforms have demonstrated that norverapamil is a major metabolite of verapamil, primarily formed via N-demethylation catalyzed by CYP3A4. guidetopharmacology.orgnih.gov The metabolism of both verapamil and norverapamil exhibits stereoselectivity, with the S-isomers generally being metabolized at a higher rate than the R-isomers. nih.govwikipedia.org

Beyond being a metabolic product, (S)-norverapamil has been identified as a mechanism-based inhibitor of CYP3A. guidetopharmacology.orgnih.govwikipedia.org Research indicates that the inhibitory effects on CYP3A activity are stereoselective, with S-isomers (both verapamil and norverapamil) being more potent inhibitors compared to their corresponding R-isomers. guidetopharmacology.orgnih.govwikipedia.orgwikipedia.org Specifically, this compound has shown greater inactivation potency on CYP3A4 compared to (S)-verapamil, (R)-norverapamil, (R)-verapamil, and the metabolite D617. guidetopharmacology.orgwikipedia.org The mechanism of this inactivation involves the formation of a metabolic intermediate complex with CYP3A. guidetopharmacology.orgwikipedia.org

Studies have quantified the inactivation kinetic parameters for these compounds on cDNA-expressed CYP3A4. The table below presents representative kinetic parameters for the inactivation of CYP3A4 by verapamil enantiomers and racemic norverapamil.

| Compound | kinact (min⁻¹) | KI (µM) |

| R-verapamil | 0.39 | 6.46 |

| S-verapamil | 0.64 | 2.97 |

| (+/-)-norverapamil | 1.12 | 5.89 |

| D617 | 0.07 | 7.93 |

Note: Data for specific this compound kinetic parameters were not explicitly available in the provided snippets, but its higher potency compared to racemic norverapamil is noted. guidetopharmacology.orgwikipedia.org

In addition to CYP3A4, other CYP isoforms, including CYP3A5, CYP2C8, and to a lesser extent CYP2E1, have been shown to be involved in the metabolism of verapamil and norverapamil enantiomers. nih.gov

In Vivo Animal Models (e.g., Rats)

In vivo studies using animal models have contributed to understanding the pharmacokinetics and metabolism of verapamil and its metabolites, including norverapamil enantiomers.

Comparative pharmacokinetic studies in animals have explored the metabolic fate of verapamil. For instance, studies in pigs have shown similar verapamil metabolism patterns to humans, with the CYP3A inhibitor ketoconazole (B1673606) effectively inhibiting the depletion of both R- and S-verapamil. This suggests the relevance of such models for studying norverapamil formation and disposition. However, some rodent models, such as rats, are considered less ideal for studying CYP3A4-related metabolism due to species differences compared to humans.

The stereoselective nature of verapamil and norverapamil is also relevant to their distribution in biological fluids in vivo. Although specific detailed data on the stereoselective distribution of this compound in various biological fluids from animal studies were not extensively detailed in the provided snippets, the development of physiologically based pharmacokinetic (PBPK) models incorporating enantioselective plasma protein binding and metabolism by CYP3A4 for R- and S-verapamil and R- and S-norverapamil indicates that these aspects are considered and likely informed by in vivo data.

Human Clinical Studies

The understanding of this compound in humans is significantly informed by clinical studies on its parent compound, verapamil. While the provided information does not detail specific clinical trials focused solely on this compound, it is evident that human clinical data on verapamil administration has been collected and analyzed to quantify its metabolites, including this compound.

The development of PBPK models for verapamil and its metabolites, including R- and S-norverapamil, has utilized data from numerous clinical studies where the concentrations of these enantiomers were quantified following single and multiple doses of verapamil. These models, which incorporate in vitro and in vivo data, have been used to predict drug-drug interactions mediated by CYP3A inhibition, and the predictions have shown correlation with observed in vivo drug interaction data. guidetopharmacology.orgwikipedia.org This highlights the importance of understanding the metabolic and inhibitory profile of metabolites like this compound in predicting clinical outcomes.

Pharmacokinetic Investigations in Healthy Volunteers

Pharmacokinetic studies in healthy volunteers have provided insights into the absorption, distribution, metabolism, and excretion of norverapamil, the primary metabolite of verapamil. Norverapamil is primarily produced through the N-demethylation of verapamil, largely mediated by the CYP3A4 enzyme in the liver. wikipedia.orgdrugbank.com Its half-life has been reported to be approximately 6–9 hours. wikipedia.org Elimination of norverapamil occurs primarily through renal excretion. wikipedia.org Approximately 80% of the drug is protein-bound, indicating that factors influencing serum protein levels or liver function can impact its distribution. wikipedia.org

Studies investigating the pharmacokinetics of verapamil and norverapamil in healthy volunteers have revealed differences based on factors such as gender and drug formulation. One study examining the effects of gender on the pharmacokinetics of verapamil and norverapamil following a single oral dose in healthy male and female subjects found statistically significant differences in parameters like half-life, mean residence time (MRT), and time to reach maximum plasma concentration (Tmax) for norverapamil between the two genders. researchgate.net The ratios of AUC (area under the plasma concentration-time curve) for norverapamil to verapamil were also significantly higher in women compared to men, suggesting a potentially faster elimination rate of verapamil in women, possibly linked to higher CYP3A4 activity or lower P-glycoprotein activity. researchgate.net

Bioequivalence studies comparing different verapamil formulations in healthy volunteers have also provided pharmacokinetic data for norverapamil. In one study comparing a generic verapamil tablet and a reference tablet in 22 healthy volunteers, the 90% confidence intervals for both Cmax (maximum plasma concentration) and AUC of norverapamil were within the preset bioequivalence limits. brieflands.com The study noted that the plasma concentrations of norverapamil showed much lower variability compared to the parent drug, verapamil, suggesting that norverapamil could be a more suitable analyte for assessing the bioequivalence of verapamil formulations. brieflands.com

Influence of Drug Formulations on Pharmacokinetics

The formulation of verapamil administered can influence the pharmacokinetic profile of its metabolite, norverapamil. Studies comparing different oral formulations in healthy volunteers have demonstrated these effects.

In a study comparing a buccal verapamil formulation to conventional tablets in 12 healthy volunteers, the average Cmax and AUC (0-24 h) values for verapamil were significantly higher with the buccal formulation. researchgate.netnih.gov However, for norverapamil, the corresponding values were lower with the buccal formulation compared to the conventional tablet. researchgate.netnih.gov This suggests that the buccal route of administration may lead to different metabolic profiles of verapamil compared to conventional oral tablets. researchgate.net

Another study investigated the pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate-release (IR) and controlled-release (CR) verapamil formulations to 11 healthy volunteers. nih.gov While non-stereospecific analysis showed similar pharmacokinetic parameters for total verapamil and norverapamil over a 24-hour period for both formulations, stereospecific analysis revealed that stereoselective disposition of R- and S-enantiomers occurred with both formulations. nih.gov A trend of differing R:S concentration ratios of verapamil was observed between the two formulations. nih.gov

Research on a new oral drug formulation of verapamil in the form of capsules filled with floating pellets also included the determination of norverapamil pharmacokinetics in 12 healthy volunteers. nih.govscribd.com This study provided comparative data on Cmax and AUC for norverapamil when administered via floating pellets versus conventional tablets. nih.govscribd.com

The following table summarizes some comparative pharmacokinetic data for norverapamil from studies on different verapamil formulations in healthy volunteers:

| Study | Formulation 1 | Norverapamil Cmax (ng/mL) | Norverapamil AUC (ngh/mL) | Formulation 2 | Norverapamil Cmax (ng/mL) | Norverapamil AUC (ngh/mL) |

| Buccal vs. Conventional Tablet (20 mg buccal vs. 40 mg tablet) researchgate.netnih.gov | Buccal | Lower | Lower | Conventional Tablet | Higher | Higher |

| Floating Pellets vs. Conventional Tablet (40 mg dose) nih.govscribd.com | Floating Pellets | Similar to Verapamil | Similar to Verapamil | Conventional Tablet | - | - |

| Bioequivalence Study (80 mg dose) brieflands.com | Generic Tablet | 80.24 | 773.1 | Reference Tablet | 89.89 | 823.0 |

Investigational Therapeutic Potential

Beyond its role as a metabolite contributing to the known effects of verapamil, norverapamil, including the (S)-enantiomer, is being investigated for potential therapeutic applications in other disease areas.

Role in Anti-Tubercular Strategies

Norverapamil has shown promise in research related to anti-tubercular strategies, particularly concerning overcoming drug tolerance mediated by bacterial efflux pumps. Studies have indicated that norverapamil, similar to verapamil, can inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to several anti-tubercular drugs. nih.govmedchemexpress.com

Research has demonstrated that norverapamil is similarly effective as verapamil in inhibiting the tolerance of Mycobacterium tuberculosis to isoniazid (B1672263) and rifampicin (B610482) and in killing intracellular bacteria. nih.govmedchemexpress.com Furthermore, norverapamil has been found to have equal potency to verapamil in reducing resistance mediated by the M. tuberculosis efflux pump MmpS5L5. researchgate.netcam.ac.uk This inhibitory effect on efflux pumps appears to be independent of norverapamil's calcium channel blocking activity. nih.govresearchgate.net These findings suggest a potential role for norverapamil as an adjunct therapy to enhance the efficacy of existing anti-tubercular drugs and potentially help prevent the development of resistance. researchgate.netcam.ac.uk

Considerations in Neuropharmacology (e.g., Alzheimer's Disease research relevant to calcium channels and P-gp)

In the field of neuropharmacology, particularly in the context of Alzheimer's Disease (AD) research, verapamil and its metabolites, including norverapamil, are of interest due to their interactions with calcium channels and P-glycoprotein (P-gp). Verapamil is a known inhibitor of P-gp, an efflux transporter located at the blood-brain barrier. medchemexpress.comnih.govmedchemexpress.comacs.orgviamedica.plmdpi.com Norverapamil has also been identified as a P-gp function inhibitor. medchemexpress.commedchemexpress.com

Research suggests that impaired P-gp function at the blood-brain barrier may contribute to the accumulation of beta-amyloid in the brain, a hallmark of AD. acs.org Verapamil's ability to regulate blood-brain barrier function through its effect on P-gp, as well as its influence on cellular calcium homeostasis, are being explored for their potential to delay the onset or ameliorate the symptoms of AD. researchgate.netnih.gov

While much of the research in this area focuses on verapamil, the activity of norverapamil as a P-gp inhibitor and its presence as a major metabolite suggest its potential involvement in these neuropharmacological effects. Given that verapamil is a racemic mixture and its enantiomers have differing activities drugbank.comnih.govnih.gov, and that norverapamil is also chiral, the specific contribution of this compound in these complex interactions related to calcium channels, P-gp, and neurodegenerative diseases like AD warrants further investigation. Studies on verapamil enantiomers have shown that effects like reducing microglia-mediated neurotoxicity may not be solely dependent on calcium channel blockade, hinting at other mechanisms where norverapamil enantiomers could play a role. nih.gov

Implications for Cardiovascular Research

Norverapamil is recognized as a significant contributor to the cardiovascular effects of its parent drug, verapamil. wikipedia.org It retains much of verapamil's pharmacological activity, primarily by affecting the influx of calcium ions through L-type calcium channels located in the heart and blood vessels. wikipedia.org